4-(3-甲氧基-3-氧代丙基)苯甲酸

描述

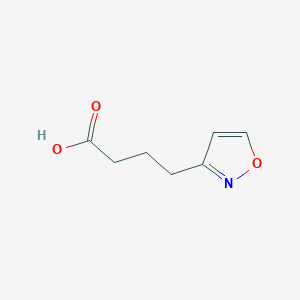

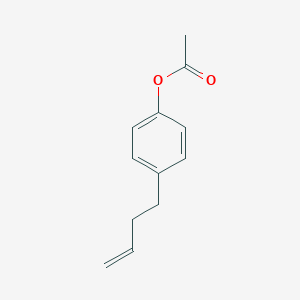

4-(3-Methoxy-3-oxopropyl)benzoic acid (MOPBA) is an organic compound belonging to the class of carboxylic acids. It is an intermediate in the synthesis of many compounds, including dyes, pharmaceuticals, and fragrances. MOPBA is also known as 3-methoxy-3-oxopropionic acid, methoxypropionic acid, and 3-methoxy-3-oxopropanoic acid. MOPBA has a wide range of industrial applications due to its versatile properties and chemical structure. It is a colorless solid with a melting point of 97-98 °C.

科学研究应用

水杨酸衍生物简介

水杨酸 (SA) 衍生物,包括 4-(3-甲氧基-3-氧代丙基)苯甲酸,因其在各种科学应用中的潜力而被广泛研究。这些化合物以其显着的抗炎和镇痛活性而闻名,主要通过抑制环氧合酶 (COX) 来实现。尽管大多数水杨酸衍生物会诱发胃毒性,但其价格低廉且具有防止血小板聚集等额外益处,因此成为持续研究的主题 (尤迪·蒂亚乔诺等人,2022)。

超越药理学的潜在应用

4-(3-甲氧基-3-氧代丙基)苯甲酸衍生物表现出广泛的生物活性,使其成为药物开发的有希望的候选者。它们在调节酶活性、蛋白质动力学和参与各种疾病的转录因子中的作用表明了它们超越传统药理学应用的潜力。这些化合物已显示出在治疗糖尿病、心血管疾病和癌症等疾病方面的前景,并具有抗氧化、抗菌、抗炎和神经保护特性 (奇马纳帕利·斯里尼瓦苏鲁等人,2018)。

环境和生态毒理学考虑

4-(3-甲氧基-3-氧代丙基)苯甲酸衍生物的环境归宿和影响,与其他二苯甲酮化合物(如 BP-3)类似,引发了人们对其生态安全性的担忧。研究已在各种环境基质中发现了这些化合物,表明它们分布广泛且存在潜在的生态风险。这些衍生物的持久性和生物蓄积潜力需要仔细评估其环境影响,特别是在水生生态系统中 (秀珍·金和京浩·崔,2014)。

属性

IUPAC Name |

4-(3-methoxy-3-oxopropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-3,5-6H,4,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYXTBQUPCLKQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。